1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yloxy)-4-(4-methylphenyl)phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-14-6-8-15(9-7-14)21-17-4-2-3-5-18(17)22(24-23-21)27-16-10-11-19-20(12-16)26-13-25-19/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLLLXHOEKBXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzo[d][1,3]dioxole: This involves the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of p-Tolylphthalazine: This can be achieved by reacting phthalic anhydride with p-toluidine, followed by cyclization.
Coupling Reaction: The final step involves the coupling of benzo[d][1,3]dioxole with p-tolylphthalazine using a suitable coupling reagent such as a palladium catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents such as halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, high temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: Researchers explore its interactions with biological macromolecules, aiming to understand its mechanism of action at the molecular level.
Mechanism of Action
The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
The following comparison focuses on structurally related compounds from the evidence, emphasizing substituent effects on synthetic yields , melting points , spectroscopic properties , and biological relevance . Key analogs include:
Substituent Variations on the Aromatic Ring
Key Trends :
- Electron-donating groups (e.g., methyl in p-tolyl) correlate with higher melting points, likely due to improved crystal packing.
- Ortho-substituents (e.g., o-tolyl) enhance synthetic yields, possibly by directing reaction pathways .
Core Structure Modifications
Key Insights :
- Phthalazine vs. Piperazine : Phthalazine derivatives (e.g., ) often exhibit rigid planar structures, favoring interactions with hydrophobic enzyme pockets. Piperazine analogs (–4) offer conformational flexibility, which may improve solubility but reduce target specificity .
- Benzo[d][1,3]dioxol-5-yloxy Group : This substituent, present in the target compound and multiple piperazine analogs (–4), enhances aromaticity and may mimic natural ligands in receptor binding .
Spectroscopic and Elemental Analysis
Key Observations :
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a phthalazine core. The synthesis typically involves multi-step reactions that may include electrophilic substitutions and coupling reactions to form the desired compound.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study on thiourea derivatives incorporating benzo[d][1,3]dioxole showed significant cytotoxic effects against various cancer cell lines such as HepG2, HCT116, and MCF-7. The IC50 values for these compounds were notably lower than those of standard chemotherapeutics like doxorubicin, indicating a promising therapeutic potential .
Table 1: Cytotoxicity of Benzo[d][1,3]dioxole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Thiourea Derivative 1 | HepG2 | 2.38 | 7.46 |
| Thiourea Derivative 2 | HCT116 | 1.54 | 8.29 |
| Thiourea Derivative 3 | MCF-7 | 4.52 | 4.56 |
The anticancer mechanisms of compounds like this compound may involve:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
- Apoptosis Induction : Studies indicate that these compounds can trigger apoptosis in cancer cells through pathways involving proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Analysis has revealed that treatment with these compounds can lead to cell cycle arrest at various phases, particularly G0/G1 phase.
Study on Antiproliferative Effects
A focused study evaluated the antiproliferative effects of several derivatives on breast cancer cell lines. The results demonstrated varied degrees of inhibition across different compounds. Notably, some derivatives exhibited IC50 values as low as 0.30 µM in MCF-7 cells, suggesting strong activity .
Table 2: Antiproliferative Effects on Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.30 |
| Compound B | CAMA-1 | 0.16 |
| Compound C | SKBR-3 | 0.09 |
Q & A
Q. What are the established synthetic routes for 1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine?
The synthesis typically involves coupling phthalazine derivatives with functionalized aromatic groups. A general approach includes:
- Step 1 : Formation of the phthalazine core via cyclization reactions, often using precursors like 4-amino-3,5-bis(halophenoxy)-1,2,4-triazoles under reflux conditions with substituted benzaldehydes in ethanol and glacial acetic acid .
- Step 2 : Introduction of the benzo[d][1,3]dioxol-5-yloxy group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
- Step 3 : Purification via column chromatography or recrystallization, followed by characterization using NMR and mass spectrometry .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR Spectroscopy : To verify connectivity of the phthalazine core, benzo[d][1,3]dioxole, and p-tolyl groups (e.g., distinct aromatic proton signals and coupling patterns) .
- X-ray Crystallography : For resolving stereochemical ambiguities and confirming dihedral angles between aromatic rings (e.g., 50.2° between phthalazine and p-tolyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and isotopic patterns .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
Initial screening should focus on:
- In vitro enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or acetylcholinesterase, given the bioactivity of related benzo[d][1,3]dioxole derivatives .
- Antimicrobial testing : Using standardized MIC (Minimum Inhibitory Concentration) protocols against bacterial/fungal strains .
- Cytotoxicity assays : Employ MTT or SRB methods on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
Methodological considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while ethanol minimizes side reactions .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings, with ligand optimization to reduce steric hindrance .
- Temperature/pH control : Reflux at 80–100°C for cyclization steps; acidic conditions (pH 4–5) to stabilize intermediates .
Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?
- Re-evaluate docking parameters : Adjust binding site flexibility or solvation models in molecular docking simulations .
- Validate via isothermal titration calorimetry (ITC) : To experimentally measure binding affinities and compare with in silico predictions .
- Explore metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may influence observed activity .
Q. What computational strategies are effective for predicting target interactions and pharmacokinetics?
- Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) and reactivity descriptors .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
- ADMET prediction tools : Use SwissADME or pkCSM to estimate absorption, toxicity, and metabolic pathways .
Q. How do structural modifications of related analogs influence bioactivity?
Comparative analysis strategies:
- Functional group substitution : Replace p-tolyl with fluorophenyl to enhance lipophilicity and blood-brain barrier penetration .
- Heterocycle variation : Substitute phthalazine with pyrazole or thiazole cores to modulate antimicrobial vs. antitumor selectivity .
- SAR (Structure-Activity Relationship) studies : Systematically alter substituents on the benzo[d][1,3]dioxole ring and quantify effects on IC₅₀ values .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
